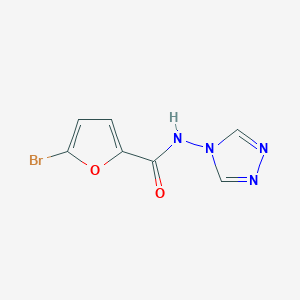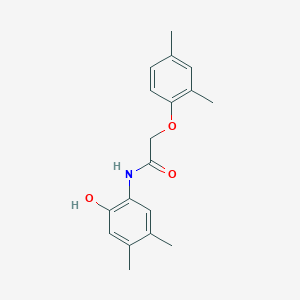
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
作用机制
The mechanism of action of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. By inhibiting this protein kinase, 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of CK2 in cancer cells, which may lead to decreased cell growth and proliferation. In vivo studies have shown that this compound can have anti-inflammatory effects and may have potential therapeutic effects in Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it a useful tool in a variety of experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
未来方向
There are a number of potential future directions for research involving 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of CK2, which may have even greater therapeutic potential. Additionally, this compound could be further studied for its potential use in treating other disease states, including cancer and inflammatory diseases. Finally, research could focus on developing new synthetic methods for producing this compound, which may lead to increased availability and decreased cost.
In conclusion, 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a promising compound with a variety of potential scientific research applications. Its specificity for protein kinases and low toxicity make it a useful tool in a variety of experimental settings, and its potential therapeutic effects make it an exciting area of research for the future.
合成方法
The synthesis of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then reduced to yield the final compound. This synthesis method has been well-documented in the scientific literature and has been shown to yield high purity and yield of the final product.
科学研究应用
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been used in a variety of scientific research applications. One of the most promising applications of this compound is as a tool for studying biological processes. Specifically, this compound has been used to study the role of protein kinases in cancer cells. Additionally, this compound has been shown to have potential therapeutic effects, including as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
属性
IUPAC Name |
2-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-7-8-10(2)16(9)15-13(17)11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASDQSHCSIWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




